

Application Notes and Protocols for 2-Methyl-6-(trifluoromethyl)nicotinic acid

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2-Methyl-6-(trifluoromethyl)nicotinic acid |
| Cat. No.: | B1305685 |

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research.^[1] Its structural features, combining a nicotinic acid core with a methyl and a trifluoromethyl group, make it an intriguing candidate for investigation as a modulator of biological pathways, particularly those involving nicotinic receptors.^[1] This document provides detailed protocols for the handling, synthetic application, and biological evaluation of **2-Methyl-6-(trifluoromethyl)nicotinic acid**, along with relevant safety information and data presentation guidelines.

Compound Information and Properties

| Property | Value | Reference |
|-------------------|--|---------------------|
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| CAS Number | 261635-93-2 | |
| Molecular Formula | C ₈ H ₆ F ₃ NO ₂ | [1] |
| Molecular Weight | 205.14 g/mol | [1] |
| Appearance | White to cream crystals or powder | |
| Solubility | Slightly soluble in water (4.7 g/L at 25°C) | [1] |
| Purity | ≥96.0% | |

Safety and Handling

2-Methyl-6-(trifluoromethyl)nicotinic acid should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Hazard Statements:

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Measures:

- Avoid breathing dust.
- Wash hands thoroughly after handling.

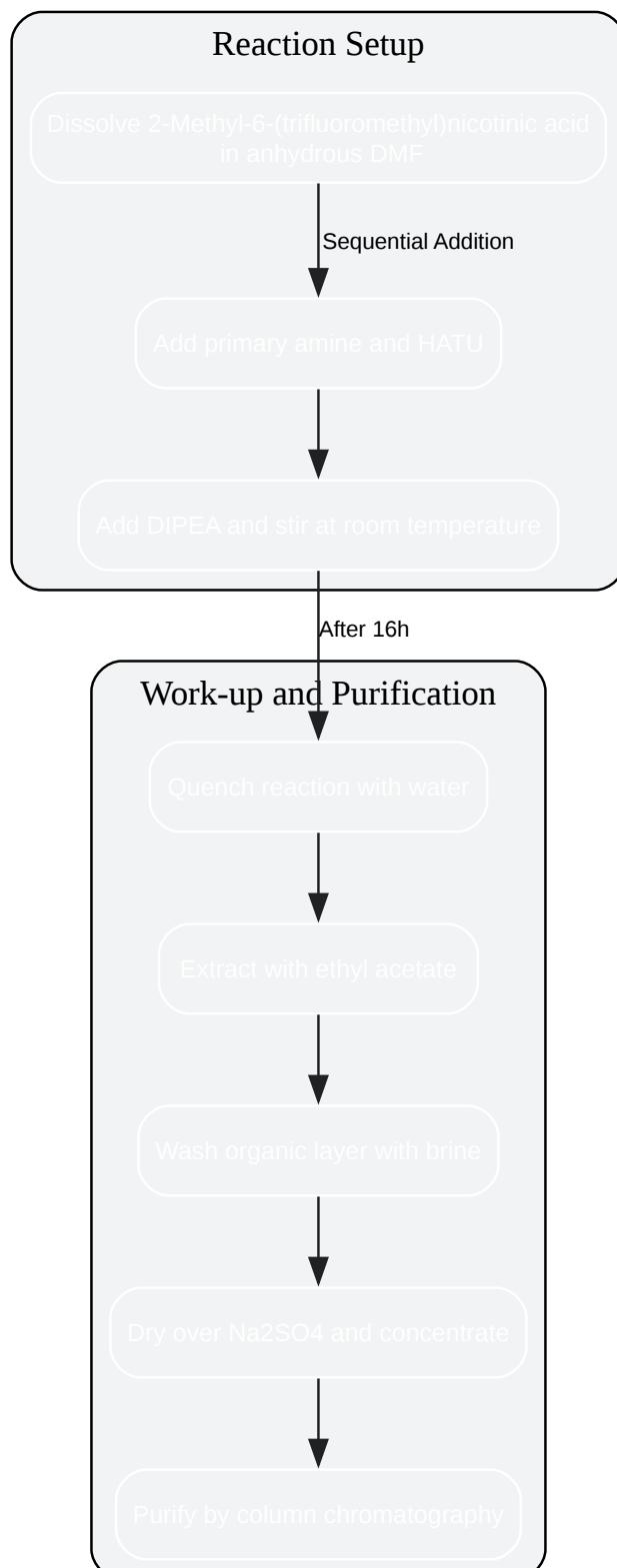
- In case of contact with eyes, rinse cautiously with water for several minutes.
- If skin irritation occurs, seek medical advice.

Experimental Protocols

Synthetic Application: Amide Coupling

The carboxylic acid moiety of **2-Methyl-6-(trifluoromethyl)nicotinic acid** makes it a suitable starting material for the synthesis of a variety of amide derivatives. Amide coupling is a fundamental reaction in drug discovery and development. Below is a general protocol for the amide coupling of **2-Methyl-6-(trifluoromethyl)nicotinic acid** with a primary amine using a common coupling agent.

Workflow for Amide Coupling:

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Workflow for a typical amide coupling reaction.

Materials:

| Reagent | Molar Equivalent |
|--|------------------|
| 2-Methyl-6-(trifluoromethyl)nicotinic acid | 1.0 |
| Primary Amine | 1.1 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 2.0 |
| Anhydrous DMF (N,N-Dimethylformamide) | - |
| Ethyl Acetate | - |
| Saturated Sodium Bicarbonate Solution | - |
| Brine | - |
| Anhydrous Sodium Sulfate | - |
| Silica Gel for Chromatography | - |

Procedure:

- To a solution of **2-Methyl-6-(trifluoromethyl)nicotinic acid** (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and HATU (1.2 eq).
- Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

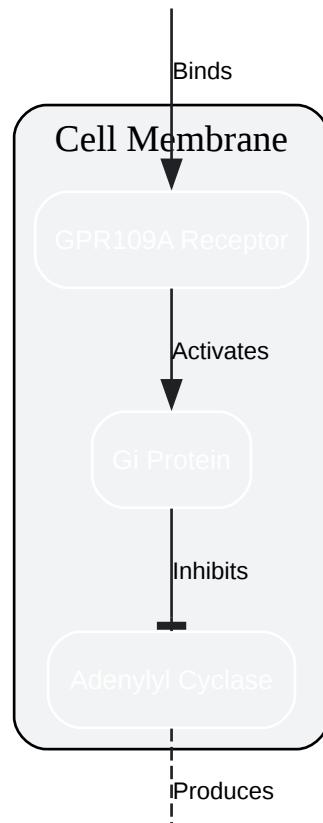
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Biological Application: GPR109A Activation Assay

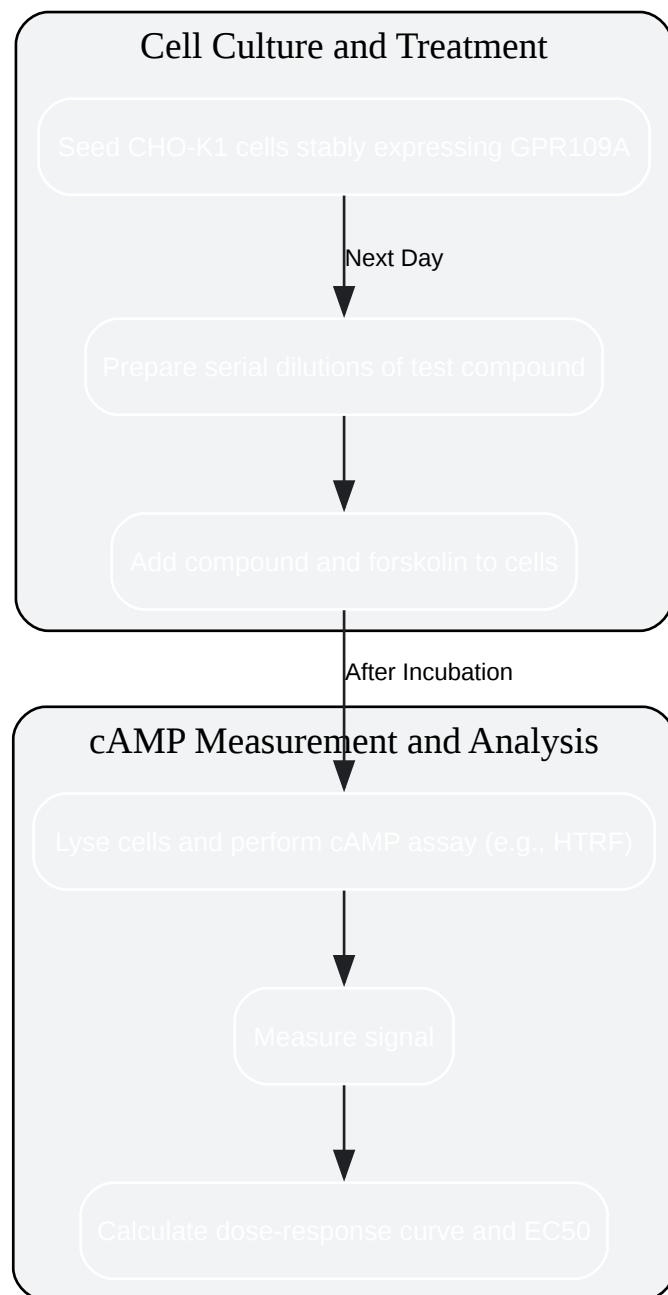
Nicotinic acid is a known agonist of the G protein-coupled receptor 109A (GPR109A). It is plausible that **2-Methyl-6-(trifluoromethyl)nicotinic acid** may also interact with this receptor. The following protocol describes a hypothetical cell-based assay to screen for GPR109A activation by measuring changes in intracellular cyclic AMP (cAMP) levels.

GPR109A Signaling Pathway:

2-Methyl-6-(trifluoromethyl)nicotinic acid



Inhibition of cAMP production



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References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b1305685)
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